molecular formula C8H11ClN2O2 B1438064 4-(Dimethylamino)picolinic acid hydrochloride CAS No. 1176419-71-8

4-(Dimethylamino)picolinic acid hydrochloride

Cat. No.: B1438064
CAS No.: 1176419-71-8
M. Wt: 202.64 g/mol
InChI Key: IFWTYZKJIOVCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)picolinic acid hydrochloride is a chemical compound derived from picolinic acid, which is an important biomolecule found in the human body. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-(Dimethylamino)picolinic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nucleophilic catalysts and specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved . These interactions are crucial for studying different biological processes and understanding the compound’s role in biochemical pathways.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function . These effects make it a valuable tool for studying cellular processes and developing potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to interact with nucleophilic catalysts and electrophiles plays a crucial role in its mechanism of action . These interactions can lead to enzyme inhibition or activation, which in turn affects gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that temperature can significantly impact the protonation degree of this compound derivatives, which in turn affects its biochemical properties and interactions . Understanding these temporal effects is crucial for accurately studying the compound’s behavior in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit therapeutic effects, while higher dosages could lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity at high doses is essential for developing safe and effective therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, picolinic acid, a related compound, is a metabolite of the tryptophan catabolism pathway and has been shown to influence the production of reactive nitrogen intermediates in macrophages . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for studying the compound’s effects on cellular function and developing targeted therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and developing effective therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)picolinic acid hydrochloride typically involves the reaction of 4-chloropicolinic acid with dimethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)picolinic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(dimethylamino)pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-10(2)6-3-4-9-7(5-6)8(11)12;/h3-5H,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWTYZKJIOVCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)picolinic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)picolinic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(Dimethylamino)picolinic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Dimethylamino)picolinic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Dimethylamino)picolinic acid hydrochloride
Reactant of Route 6
4-(Dimethylamino)picolinic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.